molecular formula C7H11BrN2O2 B3237704 4-Bromo-1-(2,2-dimethoxyethyl)pyrazole CAS No. 1394129-97-5

4-Bromo-1-(2,2-dimethoxyethyl)pyrazole

Cat. No.: B3237704
CAS No.: 1394129-97-5
M. Wt: 235.08 g/mol
InChI Key: FIHKCFCRHLVPTA-UHFFFAOYSA-N
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Description

4-Bromo-1-(2,2-dimethoxyethyl)pyrazole: is a chemical compound with the molecular formula C7H11BrN2O2 and a molecular weight of 235.08 g/mol . It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 2. The presence of a bromine atom at position 4 and a 2,2-dimethoxyethyl group at position 1 makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-(2,2-dimethoxyethyl)pyrazole typically involves the bromination of 1-(2,2-dimethoxyethyl)pyrazole. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the 4-position .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale bromination reactions using appropriate safety and environmental controls. The process would likely include steps for purification and quality control to ensure the desired product’s consistency and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-(2,2-dimethoxyethyl)pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium thiolate, sodium amide, and alkoxides.

    Oxidation and Reduction Reactions: Standard oxidizing and reducing agents can be used, depending on the desired transformation.

Major Products Formed:

Scientific Research Applications

Chemistry: 4-Bromo-1-(2,2-dimethoxyethyl)pyrazole is used as a building block in organic synthesis. It can be employed to create more complex molecules for research and development in medicinal chemistry and materials science .

Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development. For example, pyrazole derivatives are known to act as enzyme inhibitors and possess anti-inflammatory, antimicrobial, and anticancer properties .

Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals .

Mechanism of Action

The specific mechanism of action for 4-Bromo-1-(2,2-dimethoxyethyl)pyrazole is not well-documented. its derivatives may interact with various molecular targets, such as enzymes and receptors, through mechanisms like enzyme inhibition or receptor modulation. The exact pathways involved would depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-1-(2,2-dimethoxyethyl)pyrazole is unique due to the combination of the bromine atom and the 2,2-dimethoxyethyl group.

Properties

IUPAC Name

4-bromo-1-(2,2-dimethoxyethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrN2O2/c1-11-7(12-2)5-10-4-6(8)3-9-10/h3-4,7H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHKCFCRHLVPTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CN1C=C(C=N1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701256978
Record name 1H-Pyrazole, 4-bromo-1-(2,2-dimethoxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701256978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394129-97-5
Record name 1H-Pyrazole, 4-bromo-1-(2,2-dimethoxyethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394129-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole, 4-bromo-1-(2,2-dimethoxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701256978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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